Regioisomeric LogP Differentiation: 3-Methoxy (Meta) Versus 4-Methoxy (Para) Substitution
The 3-methoxyphenyl (meta) regioisomer in its hydrochloride salt form exhibits a computed LogP of 2.70 versus an ACD/LogP of 2.28 for the 4-methoxyphenyl (para) free base regioisomer (CAS 857997-91-2), a difference of approximately +0.42 log units . This increased lipophilicity for the meta-substituted compound predicts enhanced passive membrane permeability and potentially greater CNS penetration, consistent with the established SAR trend that meta-methoxy substitution on aryl-thiazoles elevates LogP relative to para-substituted congeners [1]. The difference is attributed to the varying electronic resonance effects of meta- versus para-methoxy substitution on the thiazole ring's electron distribution.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP 2.70 (computed, HCl salt) |
| Comparator Or Baseline | 4-Methoxy regioisomer (CAS 857997-91-2, free base): ACD/LogP 2.28 |
| Quantified Difference | ΔLogP ≈ +0.42 (target more lipophilic) |
| Conditions | Computed LogP values; target from Chemscene computational data; comparator from ChemSpider ACD/Labs Percepta v14.00 |
Why This Matters
For CNS-targeted drug discovery programs, a 0.4 log unit LogP increase can translate to measurably different brain-to-plasma ratios, making the 3-methoxy isomer the preferred choice when higher membrane permeability is desired over the 4-methoxy analog.
- [1] PubChem. Compound Summary for CID 57355271. Free base XLogP3 1.5; comparative context for methoxy regioisomer SAR trends in 2-arylthiazoles. View Source
